

Technical Support Center: Troubleshooting Low Power Conversion Efficiency in CsPbI₃ Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cesium;triiodide

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the fabrication and characterization of Cesium Lead Iodide (CsPbI₃) perovskite solar cells that lead to low power conversion efficiency (PCE).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may be facing in your experiments.

Issue 1: Rapid degradation of device performance and color change of the perovskite film from black to yellow.

Question: My CsPbI₃ solar cell initially shows some photovoltaic effect, but the efficiency drops rapidly when exposed to ambient air. I also observe the film changing color from dark brown/black to yellow. What is causing this, and how can I fix it?

Answer:

This is a classic symptom of the phase instability of CsPbI₃. The desired photoactive "black" perovskite phase (α , β , or γ -phase) is thermodynamically unstable at room temperature and

tends to convert to the non-photoactive, wide-bandgap "yellow" δ -phase, especially in the presence of moisture.[1][2] This phase transition is a primary reason for poor performance and instability in CsPbI_3 solar cells.[1][3]

Troubleshooting Steps:

- Strict Environmental Control:
 - Problem: Exposure to moisture and oxygen accelerates the degradation to the δ -phase.
 - Solution: Fabricate and store your devices in an inert atmosphere, such as a nitrogen-filled glovebox with very low humidity and oxygen levels (typically <1 ppm).
- Additive Engineering:
 - Problem: The intrinsic crystal structure of CsPbI_3 is prone to phase transition.
 - Solution: Introduce additives into the precursor solution to stabilize the black phase. These additives can modify the crystal structure, passivate defects, and improve film quality.[4][5]
 - Organic Cations: Small amounts of organic cations like ethylammonium iodide (EAI) or phenylethylammonium (PEA) can be incorporated to form mixed-dimensional 2D/3D structures that enhance phase stability.[6]
 - Halide Alloying: Partially replacing iodide with bromide (Br^-) or chloride (Cl^-) can improve the Goldschmidt tolerance factor and stabilize the perovskite structure.[4] However, be aware that this can increase the bandgap.[7]
 - Other Additives: Compounds like phosphorus pentachloride (PCl_5) have been shown to act as colloidal binders, modulating crystallization and suppressing phase transition.[8]
- Strain Engineering:
 - Problem: Lattice strain can influence the thermodynamic stability of the perovskite phase.
 - Solution: Applying compressive strain to the CsPbI_3 film, for example, by selecting appropriate substrate and charge transport layers, can increase the energy barrier for the transition to the δ -phase.[9]

Issue 2: Low Open-Circuit Voltage (Voc) and Fill Factor (FF).

Question: My CsPbI₃ solar cell has a reasonable short-circuit current (J_{sc}), but the Voc and FF are very low, resulting in a low overall PCE. What are the likely causes and solutions?

Answer:

Low Voc and FF are primarily caused by high levels of non-radiative recombination, which occurs at defects within the perovskite bulk and at the interfaces with the charge transport layers. These defects act as traps for charge carriers, where they recombine before they can be extracted.

Troubleshooting Steps:

- Defect Passivation:
 - Problem: Defects such as halide vacancies and uncoordinated lead ions (Pb²⁺) are common in polycrystalline CsPbI₃ films, especially at grain boundaries.[10][11]
 - Solution: Introduce passivating agents that can heal these defects.
 - Lewis Base Treatment: Molecules with lone electron pairs, such as N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG), can coordinate with undercoordinated Pb²⁺ ions, passivating these trap states.[12][13]
 - Organic Ammonium Halides: Additives like n-octylammonium iodide (OAI) or phenethylammonium bromide (PEABr) can passivate surface defects.[14][15] The larger organic cations tend to accumulate at the grain boundaries and surfaces, reducing defect density.
 - 2D Perovskite Passivation: Intentionally forming a thin layer of a 2D perovskite on top of the 3D CsPbI₃ can effectively passivate surface defects and improve stability.[15]
- Interface Modification for Improved Energy Level Alignment:

- Problem: A mismatch in the energy levels between the CsPbI_3 absorber and the electron transport layer (ETL) or hole transport layer (HTL) can create energy barriers that hinder charge extraction and promote interfacial recombination.
- Solution: Modify the interfaces to achieve better energy level alignment.
 - Dipole Molecules: Introducing a dipole molecule like trioctylphosphine oxide (TOPO) at the perovskite/HTL interface can create a surface dipole that shifts the energy levels, leading to more efficient hole extraction and a higher Voc .[\[14\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Optimize Charge Transport Layers:
 - Problem: Poor quality or unsuitable ETL and HTL materials can lead to inefficient charge transport and extraction, increasing the likelihood of recombination.
 - Solution: Ensure your ETL (e.g., TiO_2 , SnO_2) and HTL (e.g., Spiro-OMeTAD) are of high quality and are deposited as uniform, pinhole-free layers. The choice of transport materials is critical for both efficiency and stability.[\[24\]](#)[\[25\]](#)

Issue 3: Poor Film Morphology and Low Short-Circuit Current (J_{sc}).

Question: My CsPbI_3 films are not uniform and have pinholes, and my devices have very low J_{sc} . How can I improve my film quality?

Answer:

Low J_{sc} is often a result of poor light absorption due to a thin or non-uniform perovskite layer, or inefficient charge collection. Pinhole-ridden films can also lead to shunting paths, where the ETL and HTL come into direct contact, severely degrading device performance.

Troubleshooting Steps:

- Optimize Fabrication Protocol:

- Problem: The rapid crystallization of CsPbI_3 can make it difficult to achieve high-quality films.[6]
- Solution: Fine-tune your deposition method.
 - One-Step Deposition: In this method, a precursor solution containing both CsI and PbI_2 is spin-coated, followed by an anti-solvent dripping step to induce rapid crystallization. The timing of the anti-solvent drip and the choice of anti-solvent are critical parameters to optimize.
 - Two-Step Deposition: First, a layer of PbI_2 is deposited, which is then converted to CsPbI_3 by dipping it in a solution of CsI .[26] This method can offer better control over film morphology.
 - Cation Exchange: A newer method involves depositing a more stable 1D perovskite like ethylammonium lead iodide (EAPbI_3) and then converting it to 3D CsPbI_3 through cation exchange with Cs^+ during thermal annealing. This can lead to highly crystalline and compact films.[6][27]
- Precursor Solution Engineering:
 - Problem: The composition and additives in the precursor solution significantly impact crystallization and film formation.
 - Solution:
 - Additives: As mentioned for phase stability, additives like PCl_5 can also improve film quality by modulating crystallization dynamics.[8]
 - Solvent Engineering: The choice of solvent (e.g., DMF, DMSO) and the use of co-solvents can influence the precursor chemistry and the final film morphology.
- Annealing Optimization:
 - Problem: The annealing temperature and time are crucial for complete conversion to the perovskite phase and for achieving the desired crystal grain size.

- Solution: Systematically vary the annealing temperature and duration to find the optimal conditions for your specific substrate and device architecture. High temperatures (often $>300^{\circ}\text{C}$) are typically required for CsPbI_3 , but some low-temperature methods are being developed.[21][28]

Quantitative Data Summary

The following tables summarize the impact of various troubleshooting strategies on the Power Conversion Efficiency (PCE) of CsPbI_3 solar cells, as reported in the literature.

Issue	Strategy	Key Additive/Modification	Reported PCE	Control PCE	Reference
Phase Instability	Additive Engineering	Phosphorus Pentachloride (PCl_5)	17.85%	Not specified	[8]
Cation Exchange	Ethylammonium Iodide (EAI)	18.2%	Not specified	[6][27]	
Defect Passivation	Lewis Base Treatment	N-methyl-2-pyrrolidone (NMP)	16.77% (for CsPbI_2Br)	Not specified	[12]
Organic Ammonium Halide	Phenethylammonium Bromide (PEABr)	19.24% (for MAPbI_3)	17.95%	[15]	
Energy Level Alignment	Interface Modification	Trioctylphosphine Oxide (TOPO)	>19%	Not specified	[14][16][17] [18][19][20] [21][22][23]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in diagnosing and resolving issues with your CsPbI_3 solar cells.

Protocol 1: One-Step Solution Processing for CsPbI_3 Film Fabrication

- Substrate Preparation:
 - Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the wettability.
 - Deposit the electron transport layer (e.g., a compact layer of TiO_2 or SnO_2) according to established protocols.
- Perovskite Precursor Solution Preparation:
 - Prepare a precursor solution by dissolving stoichiometric amounts of CsI and PbI_2 in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). The final concentration is typically around 1.2 M.
 - If using additives, dissolve them in the precursor solution at the desired concentration.
 - Stir the solution on a hotplate at a moderate temperature (e.g., 60°C) for at least 2 hours before use. Filter the solution through a 0.22 μm PTFE filter.
- Spin Coating and Annealing:
 - Transfer the prepared substrates into a nitrogen-filled glovebox.
 - Dispense ~40 μL of the precursor solution onto the substrate.
 - Spin coat in a two-step program: e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s.
 - During the second step, at a specific time (e.g., 15 s before the end), dispense ~100 μL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.
 - Immediately transfer the substrate to a hotplate and anneal at a high temperature (e.g., 320-350°C) for 10-20 minutes.

- HTL and Electrode Deposition:
 - Allow the film to cool down.
 - Deposit the hole transport layer (e.g., Spiro-OMeTAD solution in chlorobenzene with additives like Li-TFSI and tBP) via spin coating.
 - Finally, thermally evaporate the metal back contact (e.g., Gold or Silver) through a shadow mask.

Protocol 2: Characterization of CsPbI_3 Phase Stability using XRD

- Sample Preparation: Prepare CsPbI_3 films on glass substrates using your standard fabrication protocol.
- Initial Measurement: Immediately after fabrication and cooling, perform an X-ray Diffraction (XRD) scan on the film.
 - Typical scan range: 10-50° (2θ).
 - Identify the characteristic peaks for the black perovskite phase (e.g., $\alpha\text{-CsPbI}_3$ peaks around 14.1° and 28.4° for (100) and (200) planes) and the yellow δ -phase (prominent peak around 11.5°).[17][18]
- Aging and Monitoring:
 - Store the samples under specific conditions (e.g., ambient air with controlled humidity, or in a nitrogen glovebox).
 - Perform XRD scans at regular time intervals (e.g., every hour, day, or week).
- Data Analysis:
 - Track the intensity of the characteristic peaks for the black and yellow phases over time. A decrease in the black phase peaks and an increase in the yellow phase peak indicates phase degradation.

Protocol 3: Defect Density Estimation using SCLC

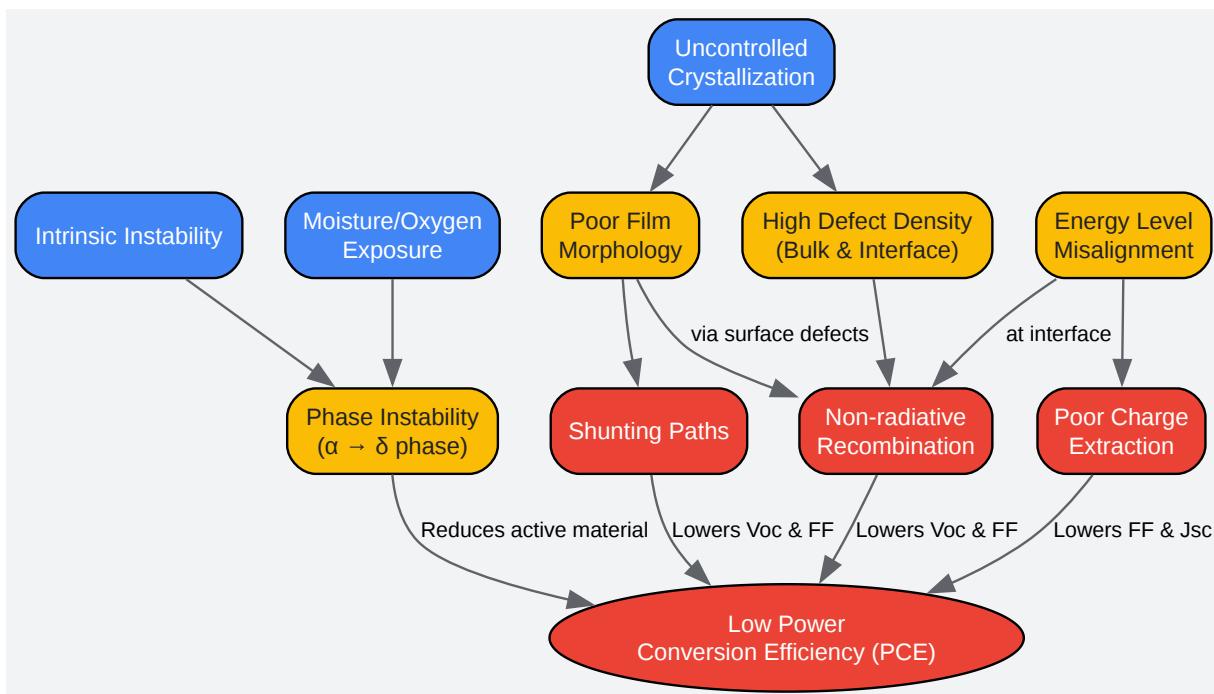
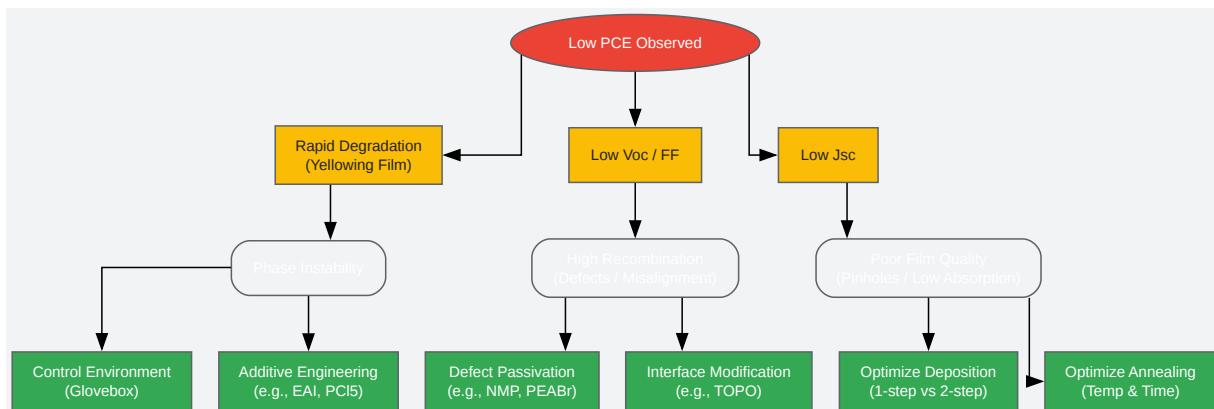
The Space-Charge Limited Current (SCLC) method can be used to estimate the trap density in the perovskite film. This requires fabricating an electron-only or hole-only device.

- Device Fabrication: Fabricate a device with the structure: FTO / ETL / CsPbI₃ / ETL / Metal.
- Measurement:
 - Measure the dark current-voltage (J-V) curve of the device.
 - The J-V curve will typically show three regions: an ohmic region at low voltage, a trap-filled limited (TFL) region with a steep increase in current, and a trap-free SCLC region.
- Analysis:
 - The trap-state density (n_{trap}) can be estimated from the trap-filled limit voltage (VTFL), which is the voltage at the onset of the steep current rise.
 - The formula is: $n_{trap} = (2 * \epsilon * \epsilon_0 * VTFL) / (e * L^2)$
 - ϵ is the dielectric constant of CsPbI₃.
 - ϵ_0 is the permittivity of free space.
 - e is the elementary charge.
 - L is the thickness of the perovskite film.
 - Note: The interpretation of SCLC in perovskites can be complex due to the influence of mobile ions. Pulsed SCLC measurements are often recommended to obtain more reliable results.[\[5\]](#)[\[11\]](#)[\[15\]](#)[\[29\]](#)[\[30\]](#)

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and addressing low PCE in CsPbI₃ solar cells.



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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Low Power Conversion Efficiency in CsPbI₃ Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13726960#troubleshooting-low-power-conversion-efficiency-in-cspbi3-solar-cells]

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